Methyl 2-acetylbenzo[b]thiophene-6-carboxylate
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Overview
Description
Methyl 2-acetylbenzo[b]thiophene-6-carboxylate is a chemical compound with the molecular formula C12H10O3S and a molecular weight of 234.27 g/mol It is a derivative of benzo[b]thiophene, a heterocyclic compound containing a sulfur atom in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-acetylbenzo[b]thiophene-6-carboxylate typically involves the esterification of benzo[b]thiophene-6-carboxylic acid with methanol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture to ensure complete esterification. Another method involves the acetylation of benzo[b]thiophene-6-carboxylate using acetic anhydride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetylbenzo[b]thiophene-6-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
Methyl 2-acetylbenzo[b]thiophene-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-acetylbenzo[b]thiophene-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In anticancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl benzo[b]thiophene-2-carboxylate
- Benzo[b]thiophene-6-carboxylic acid
- 2-Acetylbenzo[b]thiophene
Uniqueness
Methyl 2-acetylbenzo[b]thiophene-6-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, or bioavailability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H10O3S |
---|---|
Molecular Weight |
234.27 g/mol |
IUPAC Name |
methyl 2-acetyl-1-benzothiophene-6-carboxylate |
InChI |
InChI=1S/C12H10O3S/c1-7(13)10-5-8-3-4-9(12(14)15-2)6-11(8)16-10/h3-6H,1-2H3 |
InChI Key |
UPQCOKCTOOXIQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(S1)C=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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